molecular formula C4H4O3 B14313590 3-Methyloxetane-2,4-dione CAS No. 114752-53-3

3-Methyloxetane-2,4-dione

Cat. No.: B14313590
CAS No.: 114752-53-3
M. Wt: 100.07 g/mol
InChI Key: SDYYWRBMQSZLOC-UHFFFAOYSA-N
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Description

3-Methyloxetane-2,4-dione, also known as methylmalonic anhydride, is an organic compound with the chemical formula C₄H₄O₃. It is a derivative of oxetane, a four-membered ring containing three carbon atoms and one oxygen atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyloxetane-2,4-dione can be synthesized through several methods. One common approach involves the ozonolysis of diketene, which was first reported in 1988 . Another method includes the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, typically around 150°C . This reaction yields oxetane derivatives, including this compound, with moderate efficiency.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to optimize yield and purity. The use of trimethyloxosulfonium iodide as a reagent has been shown to facilitate the formation of the oxetane ring from corresponding carbonyl compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxetane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxetanes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyloxetane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Methyloxetane-2,4-dione involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

    2-Methyloxetane: A similar compound with a methyl group at the 2-position instead of the 3-position.

    3,3-Dimethyloxetane: Contains two methyl groups at the 3-position.

    3-Azidooxetane: Features an azido group at the 3-position.

    3-Nitrooxetane: Contains a nitro group at the 3-position.

Uniqueness: 3-Methyloxetane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxetane derivatives.

Properties

CAS No.

114752-53-3

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

IUPAC Name

3-methyloxetane-2,4-dione

InChI

InChI=1S/C4H4O3/c1-2-3(5)7-4(2)6/h2H,1H3

InChI Key

SDYYWRBMQSZLOC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC1=O

Origin of Product

United States

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